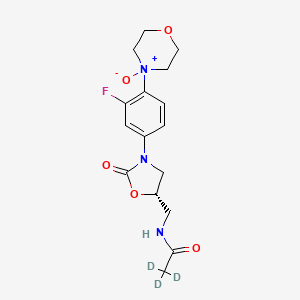

Linezolid N-Oxide-D3

Description

Significance of Linezolid (B1675486) Metabolites in Drug Discovery and Development Research

The study of drug metabolites is a cornerstone of drug discovery and development, providing essential insights into a drug's efficacy and clearance pathways. eurekaselect.com Linezolid, an important antibiotic used against gram-positive bacteria, is metabolized in the body into several compounds. nih.govwikipedia.org While Linezolid itself is the active agent, its metabolites are generally considered inactive. researchgate.net

The primary metabolites include PNU-142586 and PNU-142300. researchgate.net Another key derivative formed through oxidation is Linezolid N-Oxide. synthinkchemicals.comsynzeal.com Research has shown that in certain patient populations, such as those with renal impairment, these metabolites can accumulate. asm.org Studies have investigated potential links between elevated exposure to a primary metabolite and an increased risk of toxicity, underscoring the importance of accurately quantifying these compounds in biological samples. asm.orgresearchgate.net Therefore, understanding the formation, distribution, and elimination of metabolites like Linezolid N-Oxide is crucial for characterizing the complete disposition of the drug. eurekaselect.com

Rationale for Stable Isotope Labeling in Advanced Research Methodologies

Stable isotope labeling is a powerful technique where one or more atoms in a molecule are replaced by their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). metsol.comscitechnol.com This method is fundamental to modern analytical and metabolic research for several reasons:

Tracing Metabolic Fates: Labeled compounds act as tracers, allowing scientists to follow the journey of a drug through complex biochemical pathways and identify the structures of its metabolites. scitechnol.comacs.org

Enhanced Analytical Precision: Mass spectrometry (MS) is a primary tool in these studies. It separates molecules based on their mass-to-charge ratio. Since a deuterated compound is heavier than its non-labeled counterpart, it can be easily distinguished by the instrument. eurekaselect.com

Quantitative Analysis (Internal Standards): Stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry. biomol.com When a known quantity of a labeled compound like Linezolid N-Oxide-D3 is added to a biological sample, it experiences the same processing and analytical variations as the unlabeled metabolite being measured. By comparing the MS signal of the labeled standard to the unlabeled target analyte, researchers can achieve highly accurate and precise quantification, correcting for potential errors during sample preparation and analysis. eurekaselect.com

The use of stable, non-radioactive isotopes like deuterium ensures that these research tools can be handled safely without the risks associated with radioactive isotopes. scitechnol.com

Current Research Landscape of this compound

The primary and highly specific application of this compound in the current research landscape is its use as an internal standard for analytical and bioanalytical studies. pharmaffiliates.com It is a labeled analogue of the Linezolid N-oxide metabolite, designed for use in quantitative analyses by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comresearchgate.net

In research settings, the precise measurement of Linezolid and its metabolites in matrices like plasma or urine is essential for pharmacokinetic studies. asm.org this compound serves as an ideal analytical tool in this context. pharmaffiliates.comscbt.com By incorporating a known amount of this deuterated standard into samples, researchers can accurately determine the concentration of the naturally occurring Linezolid N-Oxide metabolite. This is critical for studies investigating drug metabolism pathways and for assessing metabolite accumulation. synthinkchemicals.comsynzeal.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-[[(5S)-3-[3-fluoro-4-(4-oxido-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-D3 | pharmaffiliates.comscbt.com |

| Molecular Formula | C₁₆H₁₇D₃FN₃O₅ | pharmaffiliates.comscbt.com |

| Molecular Weight | 356.36 g/mol | pharmaffiliates.comscbt.com |

| Appearance | White to Light Yellow Powder | cymitquimica.com |

| Primary Application | Labeled analogue for research; Internal standard for quantification | pharmaffiliates.com |

Table 2: Research Applications of Stable Isotope Labeled Compounds

| Research Area | Application of Stable Isotope Labeling | Relevance to this compound |

| Drug Metabolism and Pharmacokinetics (DMPK) | Tracing metabolic pathways, determining bioavailability, and studying drug interactions. symeres.com | Used to accurately quantify a specific metabolite of Linezolid. pharmaffiliates.com |

| Quantitative Bioanalysis | Serve as internal standards for LC-MS to ensure accurate and precise measurement of drug and metabolite levels in biological fluids. eurekaselect.combiomol.com | Its primary role is as an internal standard for quantifying Linezolid N-Oxide. pharmaffiliates.com |

| Toxicology Research | Used to understand the link between metabolite formation and potential toxicities. acs.org | Facilitates studies on the accumulation of Linezolid metabolites, which is an area of ongoing research. asm.org |

Structure

3D Structure

Properties

Molecular Formula |

C16H20FN3O5 |

|---|---|

Molecular Weight |

356.36 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |

InChI Key |

CMFKNYFIQWSUNN-FUPFOCIHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for Linezolid N Oxide D3

Precursor Synthesis and Derivatization Approaches

The synthesis of Linezolid (B1675486) N-Oxide-D3 generally starts with a precursor that contains the core structure of Linezolid but lacks the N-acetyl group. A common precursor is Deacetyl Linezolid ((S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine). chemsrc.com This allows for the specific introduction of a deuterated acetyl group.

The key derivatization step is the N-acetylation of this precursor. This is achieved using a deuterated acetylating agent, most commonly acetic anhydride-d6 or acetyl-d3 chloride. chemsrc.com The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, which neutralizes the acidic byproduct and facilitates the reaction. This method ensures the precise placement of the deuterium (B1214612) atoms on the acetyl group, forming Linezolid-D3.

An alternative, though less common, approach could involve starting with Linezolid and attempting to exchange the hydrogen atoms of the acetyl group with deuterium. However, this method is often less efficient and can result in incomplete deuteration, making the former approach of building the deuterated moiety onto a precursor the preferred strategy for achieving high isotopic purity.

Methods for Deuterium Incorporation into the N-Oxide Moiety

While the "D3" designation in Linezolid N-Oxide-D3 almost always refers to the deuterated acetyl group, the subsequent formation of the N-oxide is a critical step. After the synthesis of Linezolid-D3, the morpholine (B109124) nitrogen is oxidized to create the N-oxide. This transformation is typically accomplished using a suitable oxidizing agent.

Common oxidizing agents for this purpose include:

m-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for the N-oxidation of tertiary amines due to its reliability and mild reaction conditions.

Hydrogen peroxide: Often used with a catalyst to facilitate the oxidation.

Oxone®: A stable and versatile oxidizing agent.

The selection of the oxidizing agent and careful control of reaction conditions such as solvent and temperature are crucial to ensure the selective oxidation of the morpholine nitrogen without affecting other parts of the molecule.

It is also worth noting that methods exist for direct ortho-deuteration of N-heterocyclic oxides, which could theoretically be another point for deuterium incorporation, though this is not the standard approach for this compound. chemrxiv.org

Chemical Characterization Techniques for Labeled Analogue Confirmation

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To confirm the overall chemical structure. | Absence of the N-acetyl methyl proton signal, presence of all other expected proton signals. |

| ¹³C NMR | To confirm the carbon framework. | A characteristic multiplet for the carbon attached to the three deuterium atoms. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic incorporation. nih.gov | A molecular ion peak corresponding to the mass of the D3-labeled compound (approximately 356.36 g/mol ). pharmaffiliates.com |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | A single, sharp peak at the expected retention time. |

Interactive Data Table: Expected Analytical Data for this compound (This is a representative table; actual values may vary slightly based on experimental conditions.)

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| Mass Spectrometry | Molecular Weight (g/mol) | 356.36 |

| ¹H NMR | N-acetyl proton signal (ppm) | Absent |

| HPLC | Purity (%) | >98% |

| Isotopic Purity | Deuterium Incorporation (%) | >98% (d3) |

Optimization of Synthetic Yields and Radiochemical Purity for Research Applications

For this compound to be effective as an internal standard in research, both high chemical and isotopic purity are essential, along with an optimized synthetic yield.

Optimizing Synthetic Yields:

N-acetylation: Factors to optimize include the stoichiometry of the deuterated acetylating agent, the choice of base, and the reaction solvent and temperature. A slight excess of the acetylating agent can improve yield, but a large excess can complicate purification.

N-oxidation: The choice and amount of the oxidizing agent are critical. Careful monitoring of the reaction progress helps to determine the optimal reaction time and temperature to maximize product formation while minimizing side reactions.

Ensuring High Isotopic Purity:

High isotopic purity (often referred to as radiochemical purity in the context of all isotopic labeling) is crucial for applications like quantitative mass spectrometry.

High-Purity Reagents: The isotopic purity of the starting deuterated acetylating agent is a key determinant of the final product's isotopic purity.

Minimizing Isotopic Exchange: Reaction conditions are chosen to prevent any H/D exchange reactions that could reduce the level of deuteration.

Quantification: Mass spectrometry is used to confirm the isotopic purity, ensuring it meets the high standards required for its use as an internal standard. nih.gov

Metabolic Pathways and Biotransformation Kinetics of Linezolid to Its N Oxide Metabolite

Enzymatic and Non-Enzymatic Mechanisms of N-Oxidation

The generation of Linezolid's primary metabolites occurs through distinct mechanisms. The formation of the hydroxyethyl (B10761427) glycine (B1666218) metabolite (PNU-142586) is predominantly mediated by a non-enzymatic chemical oxidation process that can occur systemically. fda.govnih.govnih.govfda.gov This reaction is believed to be driven by reactive oxygen species. researchgate.net

Conversely, the aminoethoxyacetic acid metabolite (PNU-142300) is thought to be formed through an enzymatic pathway. nih.govbiocon.comebmconsult.com The initial step in the oxidative metabolism of the morpholine (B109124) ring is morpholine N-oxidation, leading to the formation of an unstable hemiacetal intermediate (PNU-143011), which is subsequently converted to the final metabolites. researchgate.netfda.govbris.ac.uk

In Vitro Metabolic Profiling Using Hepatic Microsomal Systems

In vitro studies utilizing human liver microsomes have been crucial in elucidating the metabolic pathways of Linezolid (B1675486). These experiments have shown that Linezolid is oxidized to a primary metabolite, identified as hydroxylinezolid (M1). capes.gov.brnih.govresearchgate.net The formation of this initial metabolite is a precursor to the subsequent ring-opened carboxylic acid metabolites observed in vivo. researchgate.net

The kinetics of this initial oxidation step in microsomal systems have been characterized as following first-order, non-saturable kinetics over a broad concentration range (2 to 700 microM), indicating a low-affinity, high-capacity process. capes.gov.brnih.govpharmacompass.com

Historically, the metabolism of Linezolid was considered to be independent of the cytochrome P450 (CYP) enzyme system. fda.govwikipedia.org Early in vitro studies using specific CYP inhibitors and recombinant human CYP isoforms concluded that Linezolid did not inhibit major enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) and that its metabolism was not mediated by them. fda.govresearchgate.netcapes.gov.brnih.gov These studies also ruled out the involvement of flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs). researchgate.netcapes.gov.br

However, more recent research has identified specific CYP enzymes that contribute to Linezolid's oxidative metabolism. researchgate.netnih.gov It is now understood that CYP2J2 and CYP4F2 are the primary catalysts for the hepatic metabolism of Linezolid, each contributing approximately 50% to its clearance. researchgate.netnih.gov Other CYPs, including CYP1B1 and CYP4F1, are also involved in the 2-hydroxylation and deethyleneation of the morpholine moiety. researchgate.net This new evidence explains the low potential for typical drug-drug interactions, as CYP2J2 and CYP4F2 are not commonly involved in the metabolism of most drugs. researchgate.net

| Enzyme | Contribution to Hepatic Metabolism | Metabolic Reaction | Reference |

|---|---|---|---|

| CYP2J2 | ~50% | 2-hydroxylation and deethyleneation | researchgate.netnih.gov |

| CYP4F2 | ~50% | 2-hydroxylation and deethyleneation | researchgate.netnih.gov |

| CYP1B1 | Minor | 2-hydroxylation and deethyleneation | researchgate.net |

| CYP4F1 | Minor | 2-hydroxylation and deethyleneation | researchgate.net |

| CYP2C8 | Minor | 2-hydroxylation | nih.gov |

| CYP2D6 | Minor | 2-hydroxylation | nih.gov |

| CYP3A4 | Minor | 2-hydroxylation | nih.gov |

The formation of Linezolid's metabolites in hepatic microsomal systems is dependent on specific biochemical conditions. The process requires the presence of the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). capes.gov.brnih.govresearchgate.netpharmacompass.com Furthermore, the rate of metabolite formation is significantly influenced by pH, with optimal activity observed under basic conditions, specifically at a pH of 9.0. researchgate.netcapes.gov.brnih.gov This finding initially suggested the involvement of an uncharacterized P450 enzyme or an alternative microsomal oxidative pathway before the specific roles of CYP2J2 and CYP4F2 were elucidated. researchgate.netnih.gov

| Factor | Condition | Effect | Reference |

|---|---|---|---|

| Cofactor | NADPH | Required for metabolite formation | nih.govpharmacompass.com |

| pH | 9.0 (Basic) | Optimal condition for metabolite formation | researchgate.netcapes.gov.brnih.gov |

Role of Cytochrome P450 Enzymes and Other Oxidative Systems

Metabolite Identification and Structural Elucidation in Biological Matrices (Non-Human)

The identification of Linezolid metabolites in preclinical species has been accomplished using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comdss.go.th These methods allow for the quantification and structural characterization of the parent drug and its metabolites in various biological samples, including plasma and tissue homogenates from species like rats, mice, dogs, and monkeys. dss.go.thsciex.com In vitro studies using co-cultured hepatocytes from different animal species have identified several metabolites, including PNU-143131, which was consistently found in monkey, dog, and rat cultures. sciex.com In rat hepatocytes, a specific breakdown product of PNU-142586, known as PNU-142618, was also identified. sciex.com

Comparative Metabolism Across Preclinical Species (In Vitro and In Vivo)

Significant differences exist in the metabolic profiles of Linezolid across various species. While the fundamental pathway of morpholine ring oxidation is conserved, the resulting metabolites and their proportions can vary. researchgate.net

In vitro studies with hepatocyte co-cultures revealed that while monkey, dog, and rat models produced similar metabolites like PNU-143131, they differed notably from the human profile, where PNU-142586 and PNU-142300 are the major metabolites found in urine and feces. sciex.com The rat model, in particular, showed the most significant presence of the PNU-142586 breakdown product, PNU-142618. sciex.com These species-specific differences are critical for the interpretation of preclinical toxicology data and for extrapolating metabolic findings to humans.

| Species | Major/Characteristic Metabolites Identified | Reference |

|---|---|---|

| Human | PNU-142586 and PNU-142300 | sciex.com |

| Monkey | PNU-143131 | sciex.com |

| Dog | PNU-143131 | sciex.com |

| Rat | PNU-143131 and PNU-142618 (breakdown product) | sciex.com |

Advanced Analytical Methodologies for Linezolid N Oxide D3 Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of linezolid (B1675486) and its metabolites due to its superior sensitivity and specificity. While direct studies on Linezolid N-Oxide-D3 are not extensively detailed in the literature, its application is inferred from the widespread use of deuterated internal standards in the quantification of the parent drug and its non-deuterated metabolites. nih.govsgul.ac.uk These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies. researchgate.net

A typical LC-MS/MS method for the simultaneous determination of linezolid and its metabolites involves protein precipitation from the biological matrix, often using acetonitrile (B52724) that may contain a deuterated internal standard. nih.gov The subsequent analysis is performed on a triple quadrupole mass spectrometer, which allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for precise quantification. researchgate.netasm.org

Table 1: Representative LC-MS/MS Parameters for the Analysis of Linezolid and its Metabolites

| Parameter | Value | Reference |

| Chromatography System | Waters E2695 HPLC, Agilent 1260 Infinity II LC | asm.organnlabmed.org |

| Mass Spectrometer | AB Sciex 4000, Agilent 6460 Triple Quad | asm.organnlabmed.org |

| Column | SinoPak BEH T-C18 (4.6 mm × 150 mm, 5 µm), Aquasil C18 (100×3.0 mm, 5 µL) | asm.organnlabmed.org |

| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile with 0.1% formic acid | nih.govasm.org |

| Flow Rate | 0.3 - 1.0 mL/min | asm.orgfarmaciajournal.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Monitored Transitions (m/z) | Linezolid: 338.0→294.0, 338.3 → 296.3 | sgul.ac.ukasm.org |

| Linezolid-d3: 341.1 → 297.1 | sgul.ac.uk | |

| PNU-142586: 370.2→m/z 324.2 | asm.org | |

| PNU-142300: 369.96 → 327.98 | nih.gov |

This table is a compilation of typical parameters from multiple sources and does not represent a single study.

Stable isotope dilution analysis (SIDA) using a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis. jst.go.jp The principle of this assay relies on the addition of a known quantity of the isotopically labeled analogue of the analyte to the sample at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. sgul.ac.ukjst.go.jp

The use of a deuterium-labeled internal standard for both linezolid and its metabolites has been successfully demonstrated, indicating high reliability and good precision and accuracy. nih.govjst.go.jp For instance, Linezolid-d3 is commonly used as an internal standard in LC-MS/MS methods for the quantification of linezolid. sgul.ac.ukjst.go.jp By analogy, this compound would serve as the ideal internal standard for the accurate quantification of Linezolid N-Oxide, one of the primary metabolites of linezolid. nih.govnih.gov The mass difference between the deuterated standard and the analyte allows for their distinct detection by the mass spectrometer, while the ratio of their peak areas is used for precise quantification, effectively compensating for variations during sample preparation and analysis. researchgate.net

Biological matrices such as plasma, serum, and cerebrospinal fluid are complex and can significantly impact the ionization efficiency of the analyte and the internal standard in the mass spectrometer's ion source. sgul.ac.ukannlabmed.org This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects. nih.gov

Studies on the bioanalysis of linezolid and its metabolites have shown that with appropriate sample preparation, such as protein precipitation followed by dilution, and the use of a deuterated internal standard, the matrix effect can be minimized to an acceptable level (typically within ±15%). nih.govnih.govjst.go.jp The assessment of matrix effects is a critical component of method validation and is typically evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with its response in a neat solution. sgul.ac.uk

Development of Stable Isotope Dilution Assays

Chromatographic Separation Techniques (HPLC, UPLC) for Impurity and Metabolite Profiling

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are indispensable for the separation of linezolid from its metabolites and potential impurities. nih.govcu.edu.eg These techniques, often used in conjunction with UV or mass spectrometric detection, allow for the comprehensive profiling of a sample.

The development of stability-indicating HPLC methods is crucial for identifying degradation products of linezolid under various stress conditions. cu.edu.eg For instance, reversed-phase C18 columns are commonly employed with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile. researchgate.netcu.edu.eg UPLC systems, with their smaller particle size columns (e.g., 1.7 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov A UPLC-MS/MS method for linezolid and its metabolite PNU-142300 utilized a BEH C18 column and a gradient elution program, achieving a short run time of 3.0 minutes. nih.gov Such methods are essential for resolving this compound from other structurally similar compounds, ensuring accurate quantification.

Table 2: Chromatographic Conditions for Linezolid and Metabolite Separation

| Parameter | HPLC | UPLC-MS/MS | Reference |

| Column | Shim Pack CLC-CN, C18 | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and 20 mM ammonium acetate (4:1 v/v) | A: Acetonitrile; B: 0.1% formic acid in water | researchgate.netnih.gov |

| Elution | Isocratic | Gradient | researchgate.netnih.gov |

| Flow Rate | < 1.0 mL/min | 0.40 mL/min | nih.govcu.edu.eg |

| Detection | UV at 254 nm, MS/MS | MS/MS | nih.govcu.edu.eg |

This table presents a comparison of typical HPLC and UPLC conditions from different studies.

Spectroscopic Characterization of Deuterated Analogue (NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound would be expected to show the absence of signals corresponding to the three deuterium (B1214612) atoms in the N-oxide ring, which would be present in the spectrum of the non-deuterated Linezolid N-Oxide. The remaining protons would exhibit similar chemical shifts and coupling patterns to the non-deuterated analogue. ¹³C NMR spectroscopy would show a characteristic triplet for the carbon atom bonded to the deuterium atom(s) due to spin-spin coupling, and the chemical shift of this carbon would be slightly upfield compared to the corresponding carbon in the non-deuterated compound. Solid-state NMR has been used to study the polymorphism and molecular dynamics of linezolid, revealing disorder in the morpholine (B109124) residue. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be very similar to that of Linezolid N-Oxide. The most significant difference would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). The other characteristic absorption bands, such as those for the carbonyl groups of the oxazolidinone and acetamide (B32628) moieties, and the N-O stretching vibration, would be largely unaffected by the deuterium substitution. The IR spectrum of linezolid shows characteristic peaks at 1753 cm⁻¹ (oxazolidinone C=O), 1649 cm⁻¹ (amide C=O), and around 3284 cm⁻¹ (N-H stretch). blogspot.com

Method Validation Parameters for Research Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure the reliability of the data generated in research studies. Regulatory bodies such as the FDA and EMA provide guidelines for method validation. annlabmed.orgmdpi.com For a research bioanalytical assay involving this compound as an internal standard, the following parameters would need to be thoroughly evaluated:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. annlabmed.org

Linearity and Range: The concentration range over which the assay is accurate and precise. Calibration curves are typically generated using a weighted linear regression model. nih.govresearchgate.net

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple quality control (QC) concentrations, with acceptance criteria often set at ±15% (±20% for the lower limit of quantification, LLOQ). nih.govjst.go.jp

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.gov

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard. nih.govjst.go.jp

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). researchgate.net

Carryover: The influence of a high-concentration sample on a subsequent low-concentration sample. annlabmed.org

Table 3: Typical Method Validation Results for Linezolid Bioanalytical Assays

| Validation Parameter | Typical Acceptance Criteria | Reported Values | Reference |

| Linearity (r²) | ≥ 0.99 | > 0.998 | nih.govjst.go.jp |

| Intra-day Precision (%RSD) | < 15% | 1.68 - 5.05% | jst.go.jp |

| Inter-day Precision (%RSD) | < 15% | < 14.2% | nih.gov |

| Accuracy (%RE) | ± 15% | -9.7 to 12.8% | nih.gov |

| Extraction Recovery | Consistent and reproducible | 78 - 103% | nih.govnih.gov |

| Matrix Effect | Within ± 15% | No significant effect | nih.govnih.gov |

This table summarizes typical validation data from multiple sources for bioanalytical methods of linezolid and its metabolites.

Pharmacokinetic and Dispositional Studies of Linezolid N Oxide D3 in Preclinical Models

Computational Chemistry and Theoretical Investigations of N Oxidation Mechanisms

Quantum Chemical Studies on N-Oxide Formation Pathways

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modeling the reaction mechanism of N-oxide formation. tandfonline.comresearchgate.net These studies focus on the oxidation of the morpholine (B109124) ring nitrogen in linezolid (B1675486), a known metabolic pathway. nih.govwikipedia.org Researchers can model various potential pathways, including direct oxidation by enzymatic species or non-enzymatic chemical oxidation. nih.gov

Investigations reveal the energetics of these transformation routes by calculating the activation free energies for proposed transition states. nih.gov For instance, different mechanistic pathways, such as those involving discrete ionic intermediates versus multi-ion bridged transition states, can be compared to determine the most energetically favorable route. nih.govacs.orgnsf.gov The choice of computational model, including the functional (e.g., M06-2X, B3LYP) and basis set, is critical for achieving accurate energy predictions. nih.govnsf.gov Quantum chemical studies on similar N-oxide systems have explored one-step and multi-step reaction mechanisms, confirming that the formation of heterocyclic N-oxides can proceed through polar, asynchronous transition states. nih.gov These theoretical calculations provide a foundational understanding of the electronic events that govern the conversion of linezolid to its N-oxide metabolite.

Table 1: Hypothetical Quantum Chemical Data for Linezolid N-Oxidation Pathways This table presents illustrative data consistent with typical quantum chemical studies on reaction mechanisms.

| Formation Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Type |

| Pathway A: Direct Oxidation | DFT (M06-2X/cc-pVTZ) | 22.5 | One-step, asynchronous |

| Pathway B: Stepwise (Iminium Intermediate) | DFT (M06-2X/cc-pVTZ) | 31.2 | Two-stage |

| Pathway C: Water-Assisted Proton Transfer | MP2/aug-cc-pVDZ | 25.8 | Concerted |

Molecular Dynamics Simulations for Understanding N-Oxide Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in a biological context. mdpi.comnih.gov For Linezolid N-Oxide-D3, MD simulations can elucidate its interactions with the surrounding aqueous environment and potential biological targets. rsc.orgrsc.org These simulations model the molecule's conformational flexibility, solvation shell structure, and non-covalent interactions over time, providing insights that static models cannot. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound in Water This table outlines a representative set of parameters for conducting a molecular dynamics simulation.

| Parameter | Value/Setting | Purpose |

| Force Field | CHARMM36 | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P Water | Provides an explicit representation of the aqueous solvent. |

| System Size | ~50,000 atoms | Ensures the solute is sufficiently isolated from periodic boundary effects. |

| Simulation Time | 500 ns | Allows for adequate sampling of molecular motion and interactions. |

| Temperature | 310 K | Simulates human body temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

In Silico Prediction of Metabolite Reactivity and Stability

In silico prediction tools are essential for the early assessment of a metabolite's chemical properties. frontiersin.org For this compound, these computational models can forecast its reactivity, stability, and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. nih.govmdpi.com Such predictions are based on the molecule's structure and are often derived from large databases of known metabolic reactions. cam.ac.uk

Software platforms can predict sites of metabolism and the resulting products, which is valuable for confirming the N-oxide as a likely metabolite. cam.ac.uk Beyond formation, these tools can estimate the metabolite's intrinsic reactivity and stability. For example, chemical reactivity theory can be used to calculate descriptors that provide a complete explanation for the reactivity of complex molecules. researchgate.net Furthermore, in silico approaches like inverse docking can screen the metabolite against hundreds of biological targets to identify potential interactions that might lead to off-target effects or toxicity. nih.gov This proactive screening helps to build a comprehensive profile of the metabolite before extensive experimental testing is undertaken.

Table 3: Example of In Silico Predicted Properties for Linezolid N-Oxide This table shows a set of properties that can be predicted using various computational ADMET and property prediction tools.

| Property | Predicted Value | Significance |

| Aqueous Solubility (LogS) | -1.5 | Indicates moderate solubility in water. |

| Blood-Brain Barrier Penetration | Low | Suggests limited distribution into the central nervous system. |

| P-glycoprotein Substrate | Yes | May be subject to active efflux from cells. |

| Chemical Stability (in plasma) | High | Indicates the metabolite is not rapidly degraded in circulation. |

| Mutagenicity (Ames test) | Negative | Predicts a low likelihood of being a DNA-reactive mutagen. |

Quantitative Structure-Property Relationship (QSPR) Modeling for N-Oxides

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate a molecule's structure with its physicochemical properties. frontiersin.orgjapsonline.comnih.gov For a class of compounds like N-oxides, a QSPR model can predict properties such as aqueous solubility, stability, or metabolic rate based on calculated molecular descriptors. acs.orgnih.gov These descriptors are numerical values that encode different aspects of a molecule's topology, geometry, or electronic structure. mdpi.com

The development of a QSPR model for N-oxides would involve compiling a dataset of related molecules with experimentally measured properties. acs.org For each molecule, a wide range of descriptors are calculated, and statistical methods like multiple linear regression or machine learning are used to build a predictive equation. mdpi.commarmara.edu.tr The resulting model can then be used to estimate the properties of new or uncharacterized molecules like this compound. frontiersin.org Such models are valuable in drug discovery for triaging molecules and prioritizing experimental resources. acs.org

Table 4: Example of a Hypothetical QSPR Model for N-Oxide Stability This table illustrates the format of a QSPR model, including its statistical validation metrics.

| Model Equation | log(Half-life) = 0.85 * LogP - 0.02 * PSA + 1.54 |

| Statistical Metrics | |

| Correlation Coefficient (R²) | 0.88 |

| Cross-validated R² (Q²) | 0.81 |

| Root Mean Square Error (RMSE) | 0.25 |

| Descriptor Definitions | |

| LogP | Octanol-water partition coefficient (describes lipophilicity) |

| PSA | Polar Surface Area (describes polarity) |

Future Directions and Emerging Research Avenues for Linezolid N Oxide D3

The deliberate incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has evolved from a niche technique for mechanistic studies to a powerful strategy in drug discovery and development. nih.gov Linezolid (B1675486) N-Oxide-D3, as a deuterated metabolite of the antibiotic linezolid, stands at the intersection of these advancements. Its utility extends beyond a simple internal standard for pharmacokinetic analysis, opening up new avenues of research that could significantly enhance our understanding of drug metabolism, toxicology, and systems biology. This article explores the future directions and emerging research opportunities centered on this specific chemical compound.

Q & A

Basic Question: What analytical methods are recommended for quantifying Linezolid N-Oxide-D3 in biological samples, and how can researchers validate these methods for reproducibility?

Methodological Answer:

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a validated approach for quantifying Linezolid and its derivatives. For this compound, deuterated standards can enhance specificity by minimizing isotopic interference. Key steps include:

- Calibration curves : Establish linearity using deuterated analogs over a concentration range (e.g., 2.0–12.0 µg/mL) with equations like y = 0.0327x + 0.0393 (R² ≥ 0.999) to ensure precision .

- Sample preparation : Use molecularly imprinted solid-phase microextraction (MIP-SPME) fibers to isolate Linezolid derivatives from plasma, improving selectivity and recovery rates .

- Validation : Assess intra- and inter-day accuracy (85–115%) and precision (CV < 15%) across multiple runs, including stability tests under storage conditions (−20°C for 1 month) .

Advanced Research Consideration :

To resolve matrix effects in complex samples, incorporate tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Optimize chromatographic separation using pH-adjusted mobile phases (e.g., pH 7 phosphate buffer with methanol) to distinguish this compound from metabolic byproducts .

Basic Question: How does deuterium labeling influence the stability of this compound compared to the non-deuterated form under experimental conditions?

Methodological Answer:

Deuterium labeling typically enhances metabolic stability by reducing hydrogen-deuterium exchange rates. For this compound:

- Storage stability : Store at −20°C in airtight containers to prevent degradation from heat or moisture, as deuterated analogs may exhibit similar decomposition pathways to non-deuterated forms under stress (e.g., hydrolysis) .

- Incompatibilities : Avoid exposure to strong acids/bases or oxidizers, which may alter the N-oxide moiety .

Advanced Research Consideration :

Design accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to compare degradation kinetics between Linezolid and its deuterated analog. Use high-resolution mass spectrometry (HRMS) to identify deuterium retention in decomposition products, addressing gaps in current toxicological data .

Basic Question: What are the key considerations when incorporating this compound into pharmacokinetic/pharmacodynamic (PK/PD) models to study antimicrobial resistance?

Methodological Answer:

- Dose optimization : Use in vitro PK/PD models simulating human plasma concentrations (e.g., 2–10 µg/mL) to identify thresholds for resistance emergence. This compound’s deuterium labeling can improve tracking of drug distribution in bacterial biofilms .

- Data collection : Monitor drug concentrations and bacterial load simultaneously, using time-kill curves to quantify resistance emergence (e.g., increased MIC over 72 hours) .

Advanced Research Consideration :

Apply nonlinear mixed-effects modeling (NONMEM) to population PK data from critically ill patients. Incorporate covariates like renal function and drug-drug interactions (e.g., P-glycoprotein inhibitors) to predict inter-individual variability in this compound exposure .

Basic Question: How can researchers address discrepancies in reported efficacy data when using isotopically labeled Linezolid derivatives in comparative studies?

Methodological Answer:

- Controlled experimental design : Standardize bacterial strains (e.g., Enterococcus faecium with cfr/optrA resistance genes) and inoculum sizes (~10⁵ CFU/mL) to minimize variability .

- Endpoint harmonization : Use culture conversion rates (e.g., median 7 weeks in MDR-TB studies) and 30-day mortality as primary endpoints, stratifying outcomes by Gram-negative vs. Gram-positive infections .

Advanced Research Consideration :

Conduct meta-analyses of existing clinical trials to identify confounding factors (e.g., co-administered antibiotics, patient comorbidities). Use deuterated Linezolid to differentiate parent drug effects from metabolite contributions in pharmacodynamic outcomes .

Basic Question: What methodological approaches are optimal for assessing the ribosomal binding affinity of this compound in mechanistic studies?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) between this compound and the 50S ribosomal subunit, comparing dissociation constants (Kd) to non-deuterated Linezolid .

- Crystallography : Resolve deuterium’s impact on drug-target hydrogen bonding using X-ray structures of drug-ribosome complexes .

Advanced Research Consideration :

Develop in silico molecular dynamics simulations to model deuterium’s steric effects on binding kinetics. Validate predictions with in vitro translation inhibition assays using reporter gene systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.